N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide
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Overview
Description
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, under basic conditions.
Acylation: The final step involves the acylation of the piperazine derivative with an acyl chloride, such as 4-acetylbenzoic acid chloride, to introduce the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)acetamide
- N-(4-tert-butylphenyl)bis(trifluoromethanesulfonimide)
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide is unique due to the presence of both sulfonyl and carbonyl groups on the piperazine ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O4S/c1-17(27)24-20-9-5-18(6-10-20)22(28)25-13-15-26(16-14-25)31(29,30)21-11-7-19(8-12-21)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,24,27) |
InChI Key |
KDCJFMVYVSQFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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